3-Amino-N-(2,3-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-N-(2,3-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2,3-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of various substituents through reactions such as halogenation, amination, and carboxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, thienopyridines are known for their potential as enzyme inhibitors, receptor antagonists, and other bioactive agents. This compound could be explored for similar activities.
Medicine
In medicine, compounds like this one are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-N-(2,3-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: These compounds share the thienopyridine core and may have similar biological activities.
Phenyl Substituted Compounds: Compounds with phenyl groups at various positions can be compared for their chemical and biological properties.
Uniqueness
The uniqueness of 3-Amino-N-(2,3-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C29H23Cl2N3O3S |
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Molecular Weight |
564.5 g/mol |
IUPAC Name |
3-amino-N-(2,3-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C29H23Cl2N3O3S/c1-15-7-9-16(10-8-15)21-14-18(17-11-12-22(36-2)23(13-17)37-3)24-26(32)27(38-29(24)34-21)28(35)33-20-6-4-5-19(30)25(20)31/h4-14H,32H2,1-3H3,(H,33,35) |
InChI Key |
SIXSEYPQYNHHAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC(=C(C=C4)OC)OC)C(=C(S3)C(=O)NC5=C(C(=CC=C5)Cl)Cl)N |
Origin of Product |
United States |
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